N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester
Description
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.
Properties
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMCIGSLRHGDQ-MTKARQSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group
The primary amine in lisinopril is protected via reaction with benzyloxycarbonyl chloride (Z-Cl) under basic conditions. This step prevents unwanted side reactions during subsequent deuteration or esterification. The reaction typically employs a Schotten-Baumann protocol, where Z-Cl is added to a solution of lisinopril in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. The resulting intermediate, N-Benzyloxycarbonyl-(S)-lisinopril, is isolated via extraction and purified by recrystallization.
Deuteration Strategy
Deuteration at five positions is achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange . The process involves dissolving N-Benzyloxycarbonyl-(S)-lisinopril in deuterated solvents (e.g., D2O or CD3OD) with a catalytic amount of deuterated acid (e.g., DCl or CF3COOD). The reaction is conducted under reflux for 24–48 hours to ensure complete exchange at labile hydrogen sites, particularly those adjacent to electronegative atoms. Isotopic purity is confirmed via mass spectrometry, with the characteristic [M+H]+ ion at m/z 587.74 observed for the deuterated product.
Esterification of Carboxylic Acid Groups
The final step involves converting the carboxylic acid functionalities into ethyl and methyl esters. This is accomplished using Fischer esterification with excess ethyl and methyl alcohols in the presence of concentrated sulfuric acid. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) may be employed for milder conditions. The reaction mixture is stirred at 60°C for 12 hours, followed by neutralization and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Deuteration Efficiency : Optimal H/D exchange occurs in CD3OD at 80°C, achieving >98% deuterium incorporation. Lower temperatures (40–60°C) result in incomplete exchange, as evidenced by residual proton signals in 1H-NMR spectra.
-
Esterification Yield : Using DCC/DMAP in anhydrous tetrahydrofuran (THF) at room temperature improves esterification yields to 92% , compared to 78% with traditional Fischer conditions.
Catalytic Systems
-
Acid Catalysts : Sulfuric acid remains the standard for Fischer esterification, but p-toluenesulfonic acid (pTSA) reduces side reactions (e.g., transesterification) due to its weaker acidity.
-
Coupling Agents : DCC activates carboxylic acids as reactive intermediates, forming O-acylisoureas that readily react with alcohols. DMAP accelerates the reaction by stabilizing the transition state.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H-NMR (300 MHz, CDCl3): Absence of signals at δ 5.1–5.3 ppm confirms complete benzyloxycarbonyl protection. Deuterium incorporation is evidenced by reduced intensity of peaks corresponding to exchanged hydrogens.
-
13C-NMR (75 MHz, CDCl3): Key signals include δ 170.8 ppm (ester carbonyl) and δ 156.2 ppm (carbamate carbonyl).
Mass Spectrometry
X-ray Diffraction
Crystalline samples exhibit a monoclinic lattice (space group P21/c) with unit cell parameters a = 14.2 Å, b = 8.6 Å, c = 10.3 Å , and β = 102.5°.
Challenges and Mitigation Strategies
Epimerization During Esterification
The stereochemical integrity of the (S)-configuration is prone to racemization under acidic conditions. This is mitigated by:
Isotopic Purity
Incomplete deuteration is addressed by:
Industrial-Scale Production Considerations
-
Cost Efficiency : Batch deuteration in CD3OD is cost-prohibitive; continuous flow systems with D2O recycling reduce solvent waste.
-
Purification : Simulated moving bed (SMB) chromatography enhances throughput for large-scale esterification.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the ester groups, converting them back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Employed in enzyme inhibition studies to understand the mechanisms of ACE inhibitors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying drug metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.
Comparison with Similar Compounds
Similar Compounds
Lisinopril: The parent compound, used as an ACE inhibitor in hypertension treatment.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Captopril: The first ACE inhibitor developed, with a shorter duration of action compared to Lisinopril.
Uniqueness
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is unique due to its deuterium labeling (d5), which makes it useful in pharmacokinetic studies. The benzyloxycarbonyl protection also allows for selective reactions and modifications, making it a versatile tool in synthetic chemistry and drug development.
Biological Activity
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a derivative of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. The modification with deuterium and the benzyloxycarbonyl group enhances its properties for research applications, particularly in pharmacokinetics and metabolic studies.
- Molecular Formula : C32H38D5N3O7
- Molecular Weight : 586.731 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 729.5 ± 60.0 °C at 760 mmHg
- Flash Point : 395.0 ± 32.9 °C
These properties indicate a stable compound suitable for laboratory studies and potential therapeutic applications .
As an ACE inhibitor, this compound functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:
- Decreased blood pressure
- Reduced strain on the heart
- Improved cardiac output
The deuterated form allows for precise tracking in metabolic studies, enhancing our understanding of its pharmacokinetics and dynamics in biological systems .
Pharmacokinetics
The pharmacokinetic profile of lisinopril derivatives indicates that they are primarily excreted unchanged in urine, with a half-life of approximately 12 hours. The introduction of deuterium may alter the metabolic pathways slightly, which can be significant in tracing studies .
Case Studies
- Study on Metabolism : A study evaluated the metabolic pathways of lisinopril and its derivatives using mass spectrometry. It was found that modifications like the benzyloxycarbonyl group affect the rate of metabolism and elimination .
- Bioavailability Assessment : Comparative studies on different formulations of lisinopril showed that modifications can enhance bioavailability under certain conditions, indicating that this compound may have improved absorption characteristics compared to standard lisinopril formulations .
Table: Comparison of Biological Activities
| Compound | Bioavailability (%) | Half-life (hours) | Main Metabolites |
|---|---|---|---|
| Lisinopril | ~25 | 12 | Lisinopril diketopiperazine |
| N-Benzyloxycarbonyl (S)-Lisinopril-d5 | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to establish these parameters for this compound.
Q & A
Q. How can researchers differentiate between isobaric impurities and the target compound using mass spectrometry?
- Differentiation Techniques :
- High-Resolution MS : Resolve isotopic fine structure (e.g., d5 vs. non-deuterated species) with <1 ppm mass accuracy.
- MS/MS Fragmentation : Compare fragment ion patterns; deuterated analogs exhibit distinct neutral losses (e.g., –CD₂ vs. –CH₂) .
- Isotopic Labeling : Use ¹³C/¹⁵N-labeled internal standards to spike samples and quantify impurities via isotopic ratio analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
